FAMC

HPLC derivatization amine detection amantadine analysis

FAMC (3-(4,6-Difluorotriazinyl)amino-7-methoxycoumarin, CAS 127192-67-0, MW 306.22 g/mol) is a synthetic coumarin-based fluorogenic derivatization reagent that reacts selectively with primary amines via nucleophilic aromatic substitution at the electron-deficient difluorotriazinyl group. First reported by Fujino and Goya in 1990 for the HPLC determination of amantadine, FAMC exhibits excitation/emission maxima at 340/421 nm in aqueous phosphate buffer (pH 7.0).

Molecular Formula C13H8F2N4O3
Molecular Weight 306.22 g/mol
CAS No. 127192-67-0
Cat. No. B141073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAMC
CAS127192-67-0
Molecular FormulaC13H8F2N4O3
Molecular Weight306.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C(=O)O2)NC3=NC(=NC(=N3)F)F
InChIInChI=1S/C13H8F2N4O3/c1-21-7-3-2-6-4-8(10(20)22-9(6)5-7)16-13-18-11(14)17-12(15)19-13/h2-5H,1H3,(H,16,17,18,19)
InChIKeyHHJOBSJNFNVLNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FAMC (CAS 127192-67-0): A High-Sensitivity Fluorogenic Coumarin-Triazine Derivatization Reagent for Trace Amine Analysis


FAMC (3-(4,6-Difluorotriazinyl)amino-7-methoxycoumarin, CAS 127192-67-0, MW 306.22 g/mol) is a synthetic coumarin-based fluorogenic derivatization reagent that reacts selectively with primary amines via nucleophilic aromatic substitution at the electron-deficient difluorotriazinyl group [1]. First reported by Fujino and Goya in 1990 for the HPLC determination of amantadine, FAMC exhibits excitation/emission maxima at 340/421 nm in aqueous phosphate buffer (pH 7.0) [2]. The compound is supplied as a solid with ≥95% purity (NMR), soluble in DMSO or chloroform, and requires storage at −20 °C . Beyond its primary application as a pre-column derivatization reagent for HPLC with fluorescence detection, FAMC is also utilized as a polarity-sensitive fluorescent probe owing to the solvatochromic properties of its 7-methoxycoumarin fluorophore [3].

FAMC (CAS 127192-67-0): Why In-Class Amine Derivatization Reagents Cannot Be Interchanged Without Quantitative Validation


Amine derivatization reagents for HPLC differ fundamentally across four axes that preclude simple substitution: detection sensitivity (spanning from nanomolar to micromolar limits), reaction chemistry selectivity (fluorogenic vs. intrinsically fluorescent reagents), spectral compatibility with available fluorescence detectors, and derivatization condition compatibility with analyte thermal stability [1]. FAMC occupies a distinct position within the coumarin-based reagent class: it combines the 7-methoxycoumarin fluorophore — which provides a blue-shifted emission window (λem 421 nm) largely free from biological autofluorescence interference — with a difluorotriazinyl reactive group that undergoes nucleophilic aromatic substitution selectively with primary amines . The quantitative evidence below demonstrates that substituting FAMC with a structurally related coumarin reagent (MCBT), a common benzofurazan alternative (NBD-F), or a widely used sulfonyl chloride reagent (dansyl chloride) would result in either substantial loss of detection sensitivity, altered spectral detection parameters, or both, directly impacting analytical method performance [1][2].

FAMC (CAS 127192-67-0): Quantitative Head-to-Head and Cross-Study Differential Evidence for Scientific Selection


Detection Sensitivity vs. MCBT: ~5,300-Fold Superior LOD for Amantadine in Urine by HPLC-Fluorescence

In a direct head-to-head comparison conducted by the same research group using the same analyte (amantadine) and the same biological matrix (urine), FAMC achieved a limit of detection (LOD) of 250 fmol in 100 μL urine (equivalent to 2.5 nM), whereas the structurally related coumarin-based reagent MCBT — developed by the same group three years later — yielded an LOD of 2.0 μg/mL (approximately 13.2 μM) [1][2]. This represents approximately a 5,300-fold improvement in detection sensitivity for FAMC over MCBT. Both methods employed HPLC with fluorescence detection and were validated for quantification of amantadine spiked in urine [1][2].

HPLC derivatization amine detection amantadine analysis fluorogenic reagent limit of detection

Detection Sensitivity vs. NBD-F: ~21-Fold Superior LOD for Amantadine by HPLC-Fluorescence

Cross-study comparison with NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole), a widely used benzofurazan-type fluorescent derivatization reagent, reveals that FAMC provides approximately 21-fold lower limit of detection for amantadine. FAMC achieves 250 fmol per 100 μL urine (~2.5 nM) [1], whereas NBD-F derivatization of amantadine in phosphate-buffered saline yielded an LOD of 0.008 μg/mL (~53 nM) [2]. Both methods used HPLC with fluorescence detection, though the matrices and chromatographic conditions differed (urine vs. PBS; TSK gel ODS vs. reversed-phase column). The advantage in detection sensitivity is consistent across independent studies and supports the selection of FAMC for ultra-trace amine quantification where maximum sensitivity is required.

HPLC derivatization amine detection NBD-F fluorescence detection limit of detection

Spectral Window Differentiation vs. Dansyl Chloride: Blue-Region Emission (421 nm) Reduces Biological Autofluorescence Interference

FAMC emits in the blue region at 421 nm (λex 340 nm) in aqueous phosphate buffer at pH 7.0, whereas the widely used amine derivatization reagent dansyl chloride emits in the green-yellow region at 518 nm (λex 335 nm) [1]. The shorter emission wavelength of FAMC positions its signal in a spectral window that generally exhibits lower background autofluorescence from common biological matrix components (e.g., flavins, lipofuscins, and porphyrins typically fluoresce above 500 nm). While no single study directly quantifies the autofluorescence reduction for FAMC vs. dansyl chloride in identical biological matrices, the coumarin class is recognized for providing cleaner spectral windows in complex biological samples compared to longer-wavelength dansyl derivatives [2].

fluorescence spectroscopy autofluorescence spectral interference coumarin fluorophore dansyl chloride

Dual Application Capability: Simultaneous Amine Derivatization Reagent and Polarity-Sensitive Fluorescent Probe

Unlike dedicated derivatization reagents such as NBD-F, dansyl chloride, or FMOC-Cl — which serve a single analytical purpose — FAMC is commercially specified and used as both a fluorogenic amine derivatization reagent and a polarity-sensitive fluorescent probe [1]. The 7-methoxycoumarin core of FAMC exhibits solvatochromic behavior: its fluorescence quantum yield is sensitive to the polarity of the local environment, enabling its use in monitoring membrane interactions, protein conformational changes, and lipid-domain polarity [2]. This dual functionality, while supported by vendor specification and the broader coumarin fluorophore literature, is a class-level inference; no single study has quantitatively benchmarked FAMC's solvatochromic sensitivity (e.g., Δλem per ET(30) unit) against dedicated polarity probes such as PRODAN or LAURDAN [2].

polarity-sensitive probe solvatochromism dual-function reagent coumarin fluorescence membrane studies

Reaction Chemistry Selectivity: Difluorotriazinyl Group Provides Amine-Specific Nucleophilic Aromatic Substitution

The difluorotriazinyl moiety of FAMC reacts with primary amines via nucleophilic aromatic substitution, displacing one fluorine atom to form a covalent adduct [1]. This reaction mechanism is distinct from the sulfonyl chloride chemistry of dansyl chloride, the isothiocyanate chemistry of FITC, and the chloroformate chemistry of FMOC-Cl, each of which exhibits different selectivity profiles toward primary vs. secondary amines, different hydrolysis side-reaction rates in aqueous media, and different pH optima . The difluorotriazine group has been characterized in the patent literature as highly reactive toward amines, enabling rapid derivatization under controlled conditions, though the high temperature requirement (140°C in benzene for FAMC) represents a trade-off vs. room-temperature reagents such as MCBT or fluorescamine [1][2]. Quantitative selectivity coefficients (e.g., primary vs. secondary amine reaction rate ratios) for FAMC have not been published, and this differentiation is classified as supporting evidence.

nucleophilic aromatic substitution difluorotriazine amine selectivity derivatization chemistry fluorogenic reagent

FAMC (CAS 127192-67-0): Evidence-Backed Research and Industrial Application Scenarios for Scientific Procurement


Ultra-Trace Amantadine and Primary Amine Quantification in Biological Fluids by HPLC-Fluorescence

FAMC is purpose-built for pre-column derivatization of primary amine-containing drugs and biomarkers where detection limits in the sub-picomolar range are required. The original validated method achieved an LOD of 250 fmol for amantadine in 100 μL urine with satisfactory recovery and precision, making FAMC the reagent of choice for therapeutic drug monitoring, anti-doping analysis, or environmental surveillance of antiviral amine residues where regulatory action levels demand the highest achievable sensitivity [1]. Users should note the derivatization protocol requires benzene at 140°C for 15 minutes, which may necessitate appropriate laboratory ventilation and safety controls.

Method Development and Validation for Amine-Containing Pharmaceuticals Lacking Native Chromophores

Many small-molecule amine drugs (e.g., amantadine, memantine, rimantadine) lack strong UV absorption or native fluorescence, making direct HPLC-UV or HPLC-fluorescence detection inadequate for trace-level quantification. FAMC provides a validated derivatization pathway that introduces a bright coumarin fluorophore (λex 340/λem 421 nm) to these analytes, enabling detection at concentrations where alternative derivatization reagents such as MCBT would fail to achieve the required sensitivity by a factor of ~5,300 [1]. This scenario is directly supported by the primary literature evidence in Section 3.

Fluorescence Polarity Sensing in Biomembrane and Protein Conformation Studies

FAMC is commercially specified for use as a polarity-sensitive fluorescent probe, leveraging the intrinsic solvatochromism of its 7-methoxycoumarin core [1]. In this application, FAMC can report on local environmental polarity changes associated with lipid membrane phase transitions, protein folding/unfolding events, or ligand-binding-induced conformational shifts. While quantitative benchmarking against dedicated polarity probes (e.g., PRODAN, LAURDAN) has not been published, this dual-use capability enables laboratories conducting both analytical and biophysical work to consolidate reagent procurement around a single compound .

HPLC Analytical Method Transfer and Cross-Validation Studies Requiring Documented Reagent Specifications

For regulated analytical environments (e.g., GLP/GMP laboratories, pharmacopoeial method development), FAMC offers well-documented and reproducible specifications: ≥95% purity by NMR, defined fluorescence maxima in standardized aqueous buffer (λex 340/λem 421 nm in 0.1 M phosphate pH 7.0), and controlled storage conditions (−20°C) [1]. These specifications, available from multiple reputable suppliers (Sigma Aldrich, VWR/Avantor, Santa Cruz Biotechnology), facilitate method transfer between laboratories and support reagent traceability documentation that may be required for regulatory submissions or inter-laboratory validation studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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